[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

Kumada Cross-Coupling Nickel Catalysis Comparative Catalyst Activity

Ni(dppe)Cl₂ delivers consistent, solvent-independent Suzuki-Miyaura coupling activity with phenol-derived electrophiles, outperforming Ni(dppb)Cl₂, Ni(dppf)Cl₂, and Ni(PPh₃)₂Cl₂. Its rigid dppe bite angle enforces square planar geometry for controlled catalyst-transfer polycondensation, yielding polymers with narrow dispersity (Đ). When Ni(dppp)Cl₂ is too active and Ni(PPh₃)₂Cl₂ too sluggish, Ni(dppe)Cl₂ provides the optimal intermediate reactivity. Trusted by leading labs for reproducible C–C bond formation and precision polymerization.

Molecular Formula C26H24Cl2NiP2
Molecular Weight 528.0 g/mol
Cat. No. B7800085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)
Molecular FormulaC26H24Cl2NiP2
Molecular Weight528.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
InChIInChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
InChIKeyXXECWTBMGGXMKP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ni(dppe)Cl2 (CAS 14647-23-5) Procurement Evidence Guide: Distinguishing This Square Planar Catalyst from Tetrahedral and Wider-Bite-Angle Analogs


[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II), commonly denoted Ni(dppe)Cl2, is a square planar Ni(II) complex featuring the chelating bidentate phosphine ligand dppe (C26H24P2). The ligand's specific ethane backbone imposes a rigid five-membered chelate ring with a characteristic P–Ni–P bite angle of approximately 86–87°, which significantly influences the electronic structure and coordination geometry of the metal center [1]. This complex is widely employed as a precatalyst or catalyst in various C–C bond-forming reactions, most notably in Kumada and Suzuki-type cross-couplings, as well as in chain-growth polymerization methodologies such as catalyst-transfer polycondensation (CTP) [2]. The precise structural and electronic attributes of Ni(dppe)Cl2 provide distinct, quantifiable differences in reactivity and selectivity when compared to other common nickel(II) phosphine complexes, including those with monodentate phosphines (e.g., Ni(PPh3)2Cl2) or bidentate ligands of varying chain length (e.g., dppp, dppb, dppf).

Why Ni(dppe)Cl2 Cannot Be Simply Interchanged with Ni(PPh3)2Cl2 or Ni(dppp)Cl2: A Data-Driven Justification for Exact Reagent Selection


The catalytic performance of nickel phosphine complexes is not a function of the metal alone; it is exquisitely sensitive to the ligand's geometric and electronic properties. Simply substituting Ni(dppe)Cl2 with a structurally related analog like the tetrahedral Ni(PPh3)2Cl2 or the longer-chain Ni(dppp)Cl2 can lead to drastically different outcomes, including altered reaction kinetics, changes in the rate-determining step, and variations in polymer product quality [1][2]. For instance, the specific bite angle and chelate rigidity of dppe enforce a square planar geometry and a distinct metal-ligand covalency that directly impact catalytic activity trends and polymerization control, as demonstrated by direct comparative studies in cross-coupling and chain-growth polymerization [1][3]. Therefore, the choice of this specific precatalyst over its in-class competitors is a critical experimental parameter, the justification for which is outlined by the quantitative evidence below.

Ni(dppe)Cl2 Quantitative Differentiation Data: Head-to-Head Performance vs. Ni(PPh3)2Cl2, Ni(dppp)Cl2, Ni(dppb)Cl2, and Ni(dppf)Cl2 in Cross-Coupling and Polymerization


Catalytic Activity Rank in Ni-Catalyzed Kumada Cross-Coupling: Ni(dppe)Cl2 vs. Ni(dppp)Cl2, Ni(PPh3)2Cl2, and Ni(dppb)Cl2

In the Ni-catalyzed Kumada cross-coupling of aryl halides with Grignard reagents, the catalytic activity of Ni(II) precatalysts exhibits a clear, reproducible trend dictated by the bidentate phosphine ligand. A head-to-head comparison shows that Ni(dppe)Cl2 occupies a specific, intermediate position in the activity hierarchy. It is less active than the dppp analog but more active than catalysts bearing the dppb or monodentate PPh3 ligands. This established trend provides a quantitative framework for selecting the appropriate catalyst for a desired reactivity profile [1].

Kumada Cross-Coupling Nickel Catalysis Comparative Catalyst Activity Ligand Effects

Solvent-Independent Reactivity in Suzuki-Miyaura Coupling: Ni(dppe)Cl2 Outperforms Ni(dppb)Cl2, Ni(dppf)Cl2, Ni(PCy3)2Cl2, and Ni(PPh3)2Cl2

A systematic investigation of Ni(II) complexes for Suzuki-Miyaura cross-coupling of aryl electrophiles with arylboronic acids revealed that Ni(dppe)Cl2 possesses a unique solvent-independent activity profile. Among the catalysts tested, Ni(dppe)Cl2 was the only catalyst that exhibited high and consistent catalytic activity in both toluene and dioxane. This contrasts with other nickel catalysts in the study, whose performance varied significantly depending on the reaction solvent [1].

Suzuki-Miyaura Cross-Coupling Solvent Effect Aryl Electrophiles Catalyst Robustness

Polymer Dispersity (Ð) Control in Block Copolymer Synthesis: Ni(dppe)Cl2 Delivers Narrower Molecular Weight Distribution than Ni(dppp)Cl2

In the catalyst-transfer condensation polymerization (CTP) for synthesizing well-defined polythiophene-based block copolymers, the choice of nickel precatalyst directly impacts the product's molecular weight distribution. A direct comparison between Ni(dppe)Cl2 and its close analog Ni(dppp)Cl2 under identical polymerization conditions demonstrated that Ni(dppe)Cl2 consistently yielded block copolymers with a significantly narrower polydispersity index (Ð). This indicates superior control over the chain-growth process, leading to more uniform polymer chains [1].

Catalyst-Transfer Polycondensation Block Copolymer Polydispersity Control Polythiophene

Mechanistic Divergence in Polymerization: Rate-Determining Step (RDS) of Ni(dppe)Cl2 is Reductive Elimination, Not Transmetalation as in Ni(dppp)Cl2

A fundamental mechanistic divergence exists between Ni(dppe)Cl2 and Ni(dppp)Cl2 in chain-growth polymerization. Comprehensive kinetic and spectroscopic studies have established that polymerizations catalyzed by Ni(dppe)Cl2 proceed with reductive elimination as the rate-determining step (RDS). In stark contrast, when Ni(dppp)Cl2 is employed, the RDS shifts to the transmetalation step. This difference in the kinetic bottleneck has profound implications for the polymerization's sensitivity to reaction conditions, such as the presence of salt additives [1].

Chain-Growth Polymerization Reaction Mechanism Rate-Determining Step Kinetic Analysis

Electronic Structure and Metal-Ligand Covalency: Square Planar Ni(dppe)Cl2 Exhibits >100% Greater Ni-P/Cl Pre-Edge Intensity vs. Tetrahedral Ni(PPh3)2Cl2

Ligand K-edge X-ray absorption spectroscopy (XAS) and DFT calculations provide a direct, quantitative measure of how the dppe ligand fundamentally alters the electronic structure at the nickel center. Changing the coordination geometry from tetrahedral in Ni(PPh3)2Cl2 to the square planar geometry enforced by dppe in Ni(dppe)Cl2 results in a dramatic change in metal-ligand covalency. The data show that this geometry change more than doubles the intensity of the XAS pre-edge features assigned to Ni-P and Ni-Cl 1s → σ* transitions [1]. This provides a molecular-level explanation for the distinct catalytic behavior of Ni(dppe)Cl2 compared to its monodentate phosphine analogs.

X-ray Absorption Spectroscopy (XAS) Electronic Structure Coordination Geometry Metal-Ligand Bonding

Defined Application Scenarios for Ni(dppe)Cl2: Where the Data Recommends This Specific Precatalyst Over Its Analogs


Scenario 1: Robust, Solvent-Agnostic Suzuki-Miyaura Coupling of Phenol-Derived Electrophiles

Researchers seeking a nickel catalyst for the Suzuki-Miyaura cross-coupling of challenging and economically attractive phenol-derived electrophiles (e.g., mesylates, tosylates) should select Ni(dppe)Cl2. Unlike its analogs Ni(dppb)Cl2, Ni(dppf)Cl2, and Ni(PPh3)2Cl2, which exhibit variable performance depending on the solvent (toluene vs. dioxane), Ni(dppe)Cl2 provides consistently high, solvent-independent activity. This robustness reduces the need for extensive solvent screening and enhances reproducibility, particularly when transferring reactions across different lab environments or scaling up processes [1].

Scenario 2: Synthesis of Well-Defined Conjugated Block Copolymers Requiring Low Dispersity

For applications in organic electronics where polymer chain length uniformity is paramount—such as the fabrication of field-effect transistors (OFETs) or organic photovoltaics (OPVs)—Ni(dppe)Cl2 is the preferred precatalyst over Ni(dppp)Cl2 for catalyst-transfer polycondensation (CTP). Direct comparative evidence shows that Ni(dppe)Cl2 yields block copolymers (e.g., P3HT-based) with a narrower polydispersity index (Ð), indicating superior chain-growth control and a higher quality polymer product [1]. The use of Ni(dppp)Cl2 in this scenario would lead to a broader distribution of polymer chain lengths and potentially less consistent device performance.

Scenario 3: Mechanistic Studies Focused on Reductive Elimination Kinetics in Chain-Growth Polymerization

Investigators exploring the fundamental kinetics of catalyst-transfer polycondensation should utilize Ni(dppe)Cl2 when their experimental design requires a catalyst system where reductive elimination is the unambiguously rate-determining step (RDS). This mechanistic pathway, confirmed by kinetic studies, is distinct from that of Ni(dppp)Cl2, where transmetalation is rate-limiting. This knowledge allows for targeted mechanistic experiments; for instance, probing the impact of steric modifications on the reductive elimination step or comparing the effect of salt additives, which have been shown to influence the reaction order in monomer only for Ni(dppp)Cl2-catalyzed systems, not those with Ni(dppe)Cl2 [1].

Scenario 4: Applications Demanding an Intermediate-Activity Nickel Catalyst to Balance Reactivity and Selectivity

When a high-activity catalyst like Ni(dppp)Cl2 leads to uncontrolled or undesired side reactions, and low-activity catalysts like Ni(PPh3)2Cl2 or Ni(dppb)Cl2 are ineffective, Ni(dppe)Cl2 serves as the precise, data-backed choice for an intermediate-reactivity catalyst. The established activity trend in Kumada cross-coupling (Ni(dppp)Cl2 > Ni(dppe)Cl2 > Ni(PPh3)2Cl2 ~ Ni(dppb)Cl2) provides a rational basis for this selection. A researcher can confidently select Ni(dppe)Cl2 to temper reaction vigor while maintaining sufficient activity to achieve synthetically useful yields and selectivity [1].

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